molecular formula C13H19NS B1462942 4-(Cyclohexylsulfanyl)-2-methylaniline CAS No. 1178225-23-4

4-(Cyclohexylsulfanyl)-2-methylaniline

Cat. No.: B1462942
CAS No.: 1178225-23-4
M. Wt: 221.36 g/mol
InChI Key: OOGYGQCVDMVGCA-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)-2-methylaniline is a useful research compound. Its molecular formula is C13H19NS and its molecular weight is 221.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Studies on related compounds, such as derivatives of cyclohexylsulfanyl with different functional groups, have been analyzed for their crystal structures. For instance, research by Aydinli, Sayil, and Ibiş (2010) on the crystal structures of certain cyclohexylsulfanyl derivatives highlights the detailed analysis of molecular conformations and the impact of different substituents on molecular geometry. These investigations are crucial for understanding the physical properties and potential applications of such compounds in material science and molecular engineering (Aydinli et al., 2010).

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds containing the cyclohexylsulfanyl group or similar functional groups provides insights into methodologies for creating complex molecules with potential applications in drug development, material science, and catalysis. For example, the synthesis of new classes of compounds through cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals showcases innovative approaches to molecular synthesis and the exploration of new chemical reactivities (Benati et al., 2003).

Anti-inflammatory and Antitumor Effects

Compounds structurally related to 4-(Cyclohexylsulfanyl)-2-methylaniline have been explored for their biological activities, including anti-inflammatory and antitumor effects. Studies on 4-(aryloyl)phenyl methyl sulfones, for instance, have demonstrated the potential of sulfone derivatives in inhibiting cyclooxygenase enzymes, suggesting avenues for the development of new therapeutic agents (Harrak et al., 2010).

Conformational Features and Chemical Properties

The conformational features and chemical properties of cyclohexylsulfanyl-containing compounds have been a subject of study, providing valuable information on the stability, reactivity, and potential applications of these molecules. Research on the conformational preferences of 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles, for example, contributes to the understanding of how substituent positioning affects molecular properties and reactivity (Manikannan, Venkatesan, & Muthusubramanian, 2011).

Environmental and Analytical Chemistry

Compounds with structural similarities to this compound have been utilized in the development of sensors and in environmental monitoring, highlighting the versatility of these molecules in analytical applications. For example, electrochemical sensors based on polyaniline and carbon nanotube matrices demonstrate the potential for detecting environmental pollutants, offering a glimpse into how similar compounds might be used in environmental science and technology (Rahemi et al., 2015).

Safety and Hazards

The safety and hazards associated with “4-(Cyclohexylsulfanyl)-2-methylaniline” are not known. It is always important to handle chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

4-cyclohexylsulfanyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGYGQCVDMVGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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